molecular formula C12H13ClN6 B10934636 4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10934636
M. Wt: 276.72 g/mol
InChI Key: AFZZNEZKKAYNKK-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole stands out due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer unique electronic and steric properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H13ClN6

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-1-methyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C12H13ClN6/c1-17-6-8(4-14-17)11-10(13)12(19(3)16-11)9-5-15-18(2)7-9/h4-7H,1-3H3

InChI Key

AFZZNEZKKAYNKK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C(=NN2C)C3=CN(N=C3)C)Cl

Origin of Product

United States

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